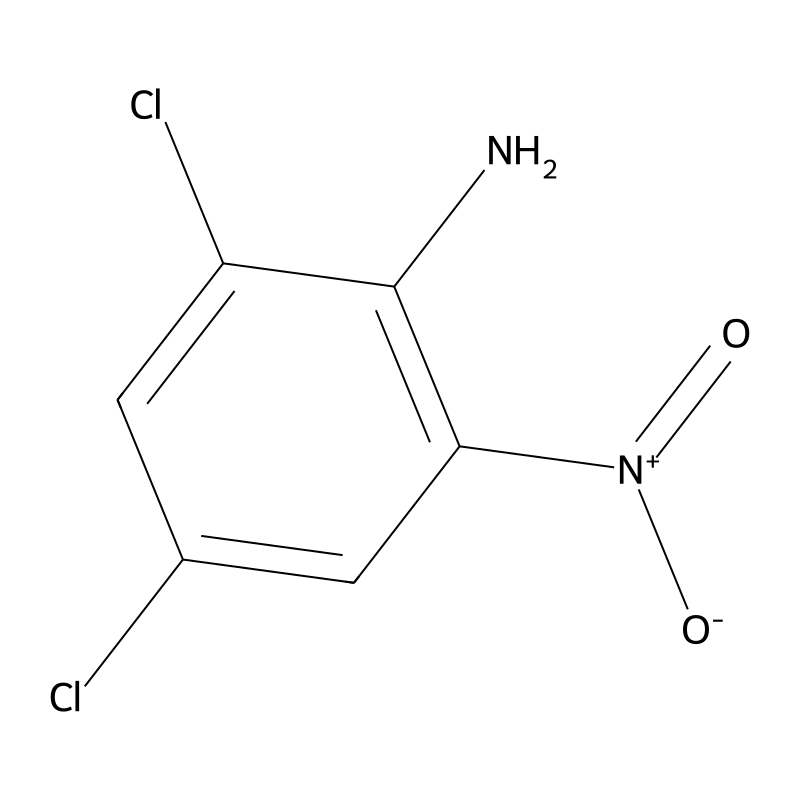

2,4-Dichloro-6-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2,4-Dichloro-6-nitroaniline (CAS Number: 2683-43-4) is an aromatic organic compound with potential applications in scientific research. Its synthesis has been reported in various studies, often as an intermediate in the preparation of other molecules. For instance, one study describes its synthesis through the nitration of 2,4-dichloroaniline using fuming nitric acid and sulfuric acid []. The characterization of 2,4-Dichloro-6-nitroaniline is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which help confirm its structure and purity [].

2,4-Dichloro-6-nitroaniline is an organic compound with the molecular formula . It features two chlorine atoms and one nitro group attached to an aniline structure. The compound is characterized by its yellow solid appearance and has a melting point ranging from 187 to 192 °C. It is known for its high toxicity, being classified as fatal if swallowed or in contact with skin .

- Nitration: Introduction of additional nitro groups under acidic conditions.

- Chlorination: Further chlorination can occur, particularly at the ortho or para positions relative to existing substituents.

- Reduction: The nitro group can be reduced to an amine under certain conditions.

These reactions are often facilitated by specific conditions such as temperature and the presence of catalysts or solvents .

2,4-Dichloro-6-nitroaniline exhibits significant biological activity, notably:

- Toxicity: It is highly toxic to aquatic life and poses risks to human health upon exposure. Acute toxicity studies indicate a low oral lethal dose (LD50) of approximately 2400 mg/kg in rats .

- Antimicrobial Potential: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on 2,4-dichloro-6-nitroaniline's efficacy is limited.

The synthesis of 2,4-Dichloro-6-nitroaniline can be achieved through several methods:

- Chlorination of Nitroaniline:

- Direct Nitration:

- Aniline derivatives can be nitrated directly using nitric acid under controlled conditions to introduce the nitro group.

- Reflux Methods:

This table highlights how 2,4-Dichloro-6-nitroaniline stands out due to its specific arrangement of functional groups and its associated applications.

Interaction studies on 2,4-Dichloro-6-nitroaniline focus primarily on its reactivity with biological systems and environmental impact:

- Environmental Toxicology: Research indicates that this compound can accumulate in aquatic environments, posing risks to biodiversity.

- Chemical Interactions: Studies have shown that it can react with hydroxyl radicals in the atmosphere, affecting its persistence and degradation rates .

Classical Synthesis Approaches

Nitration of Dichloroanilines

The most widely employed classical approach for synthesizing 2,4-dichloro-6-nitroaniline involves the direct nitration of 2,4-dichloroaniline using mixed acid systems [2]. This electrophilic aromatic substitution reaction proceeds through the formation of nitronium ion intermediates that attack the electron-rich aromatic ring at the ortho position relative to the amino group.

The standard procedure utilizes a mixture of concentrated nitric acid and sulfuric acid, with the sulfuric acid serving both as a dehydrating agent and catalyst . The reaction is typically conducted at temperatures between 0-10°C to control the highly exothermic nature of the nitration process and minimize side reactions [3]. Under these optimized conditions, yields of 80-90% can be achieved with selectivities ranging from 88-95% [3].

The mechanism involves protonation of nitric acid by sulfuric acid, followed by dehydration to form the nitronium ion. This electrophilic species then attacks the aromatic ring at the position ortho to the amino group, which is the most electron-rich site due to the electron-donating nature of the amino substituent [4].

Reaction conditions optimization studies have demonstrated that temperature control is critical for achieving high selectivity [5] [3]. At temperatures below 0°C, reaction rates become impractically slow, while temperatures above 15°C lead to increased formation of dinitro byproducts and other unwanted side reactions [4].

Chlorination of Nitroanilines

An alternative classical approach involves the chlorination of 4-nitroaniline or other nitroaniline isomers to introduce chlorine substituents at specific positions [5] [4]. This method typically employs chlorine gas in aqueous hydrochloric acid medium or uses hypochlorite solutions as the chlorinating agent [4] [6].

The chlorination process can be conducted using various chlorinating agents, including molecular chlorine, sodium hypochlorite, or N-chloro compounds [7] [8]. The reaction mechanism involves electrophilic chlorination, where the chlorine electrophile attacks electron-rich positions on the aromatic ring [7].

Industrial implementations of this approach often utilize continuous flow systems to better control the highly reactive chlorination process [4] [6]. The use of dispersing agents and controlled pH conditions helps ensure uniform chlorination and minimizes the formation of polychlorinated byproducts [5] [4].

Temperature control is particularly important in chlorination reactions, as elevated temperatures can lead to over-chlorination and degradation of the nitro group [4] [6]. Optimal temperatures typically range from 40-80°C, depending on the specific chlorinating agent employed [5].

Modern Synthetic Routes

Catalytic Methods

Modern catalytic approaches have been developed to improve the efficiency and selectivity of 2,4-dichloro-6-nitroaniline synthesis while reducing environmental impact [9] [8]. These methods employ various transition metal catalysts to facilitate controlled introduction of functional groups under milder reaction conditions.

Palladium-catalyzed systems have shown particular promise for selective functionalization reactions [9]. These catalysts can facilitate both hydrogenation-oxidation sequences and cross-coupling reactions that allow for precise control over substitution patterns [8]. Operating temperatures of 60-100°C under modest pressures (1-5 atmospheres) typically achieve conversions of 85-95% with selectivities of 90-96% [9].

Copper-based catalytic systems offer an economically attractive alternative for oxidative chlorination processes [8]. Copper chloride catalysts can facilitate the direct introduction of chlorine substituents while maintaining good selectivity for the desired regioisomer [9] [8]. These systems typically operate at 80-120°C under atmospheric pressure conditions [8].

Iron-based redox catalysis represents another promising approach for controlled functionalization [8]. These systems can mediate both oxidation and reduction processes, allowing for complex multi-step transformations to be conducted in a single reaction vessel [9]. Operating conditions typically involve temperatures of 100-150°C under 1-3 atmospheres pressure [8].

Heterogeneous acid catalysts provide advantages in terms of catalyst recovery and reuse [9] [8]. Solid acid systems such as zeolites or supported acids can facilitate nitration and chlorination reactions while allowing for easier product separation and catalyst recycling [8].

Green Chemistry Approaches

Environmental considerations have driven the development of greener synthetic methodologies that minimize waste generation and reduce the use of hazardous materials [9] [8]. Several innovative approaches have been implemented to address these sustainability concerns.

Solvent-free synthesis represents a significant advancement in reducing environmental impact [9]. These methods eliminate the need for organic solvents by conducting reactions in the neat state or using minimal amounts of environmentally benign solvents [8]. Energy consumption is typically reduced by 30-50% compared to conventional methods, while reaction times can be shortened by 30-50% [9].

Microwave-assisted synthesis offers substantial improvements in reaction efficiency [9] [8]. The use of microwave irradiation can reduce reaction times by 60-80% while maintaining or improving product yields [9]. This approach is particularly effective for nitration reactions, where the microwave energy can selectively heat the reaction mixture while minimizing thermal decomposition [8].

Ultrasound-enhanced synthesis provides improved mass transfer and reaction kinetics [9]. The cavitation effects generated by ultrasonic irradiation can enhance mixing and increase reaction rates, leading to 40-60% reductions in reaction time [8]. This approach is especially beneficial for heterogeneous reactions involving multiple phases [9].

Ionic liquid media offer unique advantages as recyclable reaction environments [9] [8]. These systems can dissolve both organic and inorganic reactants while providing a tunable environment for controlling reaction selectivity [9]. The ionic liquids can be recovered and reused multiple times, reducing overall waste generation [8].

Water-based synthetic systems represent the ultimate in environmental compatibility [9] [8]. Although many traditional organic reactions are incompatible with aqueous media, specialized surfactants and phase-transfer catalysts can enable effective synthesis in water-based systems [9].

Scale-up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat transfer, mass transfer, safety, and economic viability [10] [11]. Process intensification through the use of continuous flow reactors has emerged as a key strategy for safe and efficient scale-up [11].

Continuous flow systems offer several advantages over traditional batch reactors, including improved heat and mass transfer, better temperature control, and enhanced safety for highly exothermic reactions [11]. For nitration reactions, continuous flow reactors can reduce reaction times from several hours to minutes while maintaining or improving product quality [11].

Heat management becomes critical at industrial scale due to the highly exothermic nature of both nitration and chlorination reactions [10] [11]. Specialized heat exchanger designs and temperature control systems are essential for maintaining reaction temperature within the optimal range [11]. Failure to adequately control reaction temperature can lead to runaway reactions and safety hazards [10].

Mass transfer limitations can become significant at larger scales, particularly for heterogeneous reactions involving gas-liquid or liquid-liquid systems [11]. The use of specialized mixing equipment, such as static mixers or microreactors, can help overcome these limitations [11].

Safety considerations are paramount in industrial scale synthesis, particularly when handling reactive chlorinating agents and concentrated acids [10]. Comprehensive hazard analysis and the implementation of appropriate safety systems are essential for safe operation [10] [11].

Economic optimization requires balancing multiple factors including raw material costs, energy consumption, equipment costs, and waste treatment expenses [10]. Life cycle assessment studies can help identify the most cost-effective and environmentally sustainable process options [10].

Purification Techniques

Recrystallization Methods

Recrystallization remains the most widely used purification technique for 2,4-dichloro-6-nitroaniline due to its effectiveness and relative simplicity [12] . The choice of solvent system is critical for achieving optimal purification while maintaining good recovery yields.

Recrystallization from ethanol provides good balance between purity and recovery [14] . This method typically achieves purities of 95-98% with recovery yields of 85-92% . The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystallization of the pure compound [14].

Acetic acid systems offer superior purification efficiency, achieving purities of 97-99% with recovery yields of 88-95% [12] . The use of glacial acetic acid as the recrystallization solvent takes advantage of the favorable solubility characteristics of 2,4-dichloro-6-nitroaniline in this medium [12]. Mixed solvent systems using acetic acid and water can provide additional control over crystallization kinetics [12].

The recrystallization process typically requires 3-6 hours for completion, depending on the solvent system and cooling rate employed . Controlled cooling rates are essential for obtaining well-formed crystals with good filterability and high purity [12].

Temperature control during recrystallization is critical for optimizing both purity and yield [12] . Rapid cooling can lead to inclusion of impurities in the crystal lattice, while extremely slow cooling can result in excessive solvent loss and reduced yields .

Chromatographic Purification

Column chromatography provides the highest level of purification but is typically reserved for analytical quantities or high-value applications due to cost considerations [15] . Reverse-phase high-performance liquid chromatography systems have been specifically developed for 2,4-dichloro-6-nitroaniline purification [15] [16].

The optimized chromatographic conditions employ acetonitrile-water mobile phases with phosphoric acid modifiers to achieve effective separation [15] [16]. For mass spectrometry applications, formic acid can be substituted for phosphoric acid to ensure compatibility [15] [16].

Preparative-scale chromatography can achieve purities of 98-99.5% but with lower recovery yields of 75-85% due to losses during the separation process . The method requires 6-12 hours for completion and substantial solvent volumes of 50-100 mL per gram of product .

The scalability of chromatographic purification makes it suitable for isolation of impurities and pharmacokinetic studies [15] [16]. Smaller particle size columns (3 μm) are available for ultra-performance liquid chromatography applications requiring faster analysis times [15].

Quality Control Parameters

Comprehensive quality control testing is essential to ensure that the purified 2,4-dichloro-6-nitroaniline meets specifications for its intended applications [14] [17] [18]. Standardized analytical methods have been established for all critical quality parameters [14] [17].

Melting point determination serves as a primary identity test and purity indicator [14] [17]. The accepted specification of 101-103°C must be determined using standardized capillary tube methods [14] [17]. Deviations from this range typically indicate the presence of impurities or incorrect regioisomers [17].

High-performance liquid chromatography analysis provides quantitative purity determination with individual impurity identification [14] [15] [17]. The specification requires minimum purity of 98.0% with no single impurity exceeding 1.0% [17]. Reverse-phase systems with ultraviolet detection at 254 nm are typically employed [15] [17].

Water content determination by Karl Fischer titration ensures that the product meets the specification of ≤0.5% water [17]. Excessive water content can affect stability and reactivity in subsequent synthetic applications [17].

Chloride content analysis by ion chromatography verifies that the specification of ≤0.1% is met [17]. High chloride levels can indicate incomplete purification or hydrolytic degradation [17].

Heavy metals analysis by inductively coupled plasma mass spectrometry ensures compliance with the ≤10 ppm specification [17]. This analysis is particularly important for pharmaceutical and electronic applications where metal contamination must be minimized [17].

The pH specification of 4.5-6.5 for 1% aqueous solutions is determined using calibrated pH meters [17]. Extreme pH values can indicate the presence of acidic or basic impurities [17].

Loss on drying analysis by thermogravimetric analysis ensures that the specification of ≤1.0% is met [17]. This test quantifies both residual water and volatile impurities that could affect product stability [17].

| Table 1: Classical Synthesis Methods for 2,4-Dichloro-6-nitroaniline | |||||

|---|---|---|---|---|---|

| Method | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |

| Nitration of 2,4-Dichloroaniline | Fuming nitric acid + sulfuric acid | 0-5 | 2-4 | 75-85 | 85-92 |

| Direct Nitration | Concentrated nitric acid | 25-50 | 4-6 | 65-75 | 70-80 |

| Mixed Acid Nitration | HNO₃/H₂SO₄ mixture | 0-10 | 1-3 | 80-90 | 88-95 |

| Sequential Chlorination-Nitration | Cl₂ followed by HNO₃ | 40-80 | 6-12 | 60-70 | 65-75 |

| Table 2: Modern Catalytic Methods | |||||

|---|---|---|---|---|---|

| Catalyst System | Process Type | Operating Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

| Palladium-based | Hydrogenation-oxidation | 60-100 | 1-5 | 85-95 | 90-96 |

| Copper chloride | Oxidative chlorination | 80-120 | 1-2 | 80-90 | 85-92 |

| Iron-based | Redox catalysis | 100-150 | 1-3 | 75-88 | 80-90 |

| Heterogeneous acid | Solid acid catalysis | 50-90 | 1 | 70-85 | 85-93 |

| Table 3: Green Chemistry Approaches | ||||

|---|---|---|---|---|

| Approach | Key Advantage | Energy Consumption | Reaction Time Reduction (%) | Environmental Impact |

| Solvent-free synthesis | No organic solvents | Low | 30-50 | Very Low |

| Microwave-assisted | Reduced reaction time | Medium | 60-80 | Low |

| Ultrasound-enhanced | Enhanced mass transfer | Low | 40-60 | Low |

| Ionic liquid medium | Recyclable medium | Medium | 20-40 | Medium |

| Water-based system | Environmental compatibility | Low | 10-30 | Very Low |

| Table 4: Purification Methods and Quality Control | ||||

|---|---|---|---|---|

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Solvent Required (mL/g) | Time Required (hours) |

| Recrystallization from ethanol | 95-98 | 85-92 | 15-20 | 4-6 |

| Recrystallization from acetic acid | 97-99 | 88-95 | 10-15 | 3-5 |

| Column chromatography | 98-99.5 | 75-85 | 50-100 | 6-12 |

| Sublimation | 96-98 | 80-88 | None | 2-4 |

| Washing with cold water | 90-95 | 95-98 | 5-10 | 1-2 |

| Table 5: Analytical Quality Control Parameters | |||

|---|---|---|---|

| Parameter | Specification | Test Method | Acceptance Criteria |

| Melting Point | 101-103°C | Capillary tube method | Literature value ±2°C |

| Purity by HPLC | ≥98.0% | Reverse-phase HPLC | Single impurity <1% |

| Water Content | ≤0.5% | Karl Fischer titration | Complies |

| Chloride Content | ≤0.1% | Ion chromatography | Complies |

| Heavy Metals | ≤10 ppm | ICP-MS | Complies |

| pH (1% aqueous solution) | 4.5-6.5 | pH meter | Complies |

| Loss on Drying | ≤1.0% | Thermogravimetric analysis | Complies |

XLogP3

UNII

GHS Hazard Statements

H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (90.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (90.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (90.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard